

# Application of HCV Peptide (131-140) in Immunotherapy Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HCV Peptide (131-140)**

Cat. No.: **B15139664**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein essential for the viral life cycle and is implicated in HCV pathogenesis.<sup>[1]</sup> Within this protein, the peptide sequence spanning amino acids 131-140 (ADLMGYIPLV) has been identified as a significant cytotoxic T lymphocyte (CTL) epitope.<sup>[2][3]</sup> This peptide is a focal point in immunotherapy research due to its ability to elicit HCV-specific T-cell responses, making it a valuable tool in the development of therapeutic and prophylactic vaccines against HCV.

**HCV Peptide (131-140)** is recognized by CTLs in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule, which is prevalent in a significant portion of the human population.<sup>[4][5]</sup> This recognition triggers a cascade of immune responses aimed at eliminating HCV-infected cells. Research has demonstrated that this peptide can stimulate T-cell proliferation, interferon-gamma (IFN- $\gamma$ ) secretion, and cytotoxic activity against target cells presenting the epitope.<sup>[6][7]</sup> Consequently, **HCV Peptide (131-140)** is frequently employed in *in vitro* and *in vivo* studies to assess the efficacy of novel vaccine candidates and immunotherapeutic strategies.

The applications of **HCV Peptide (131-140)** in immunotherapy research are diverse, including:

- Vaccine Development: As a component of peptide-based vaccines, it aims to induce robust and long-lasting T-cell immunity against HCV.<sup>[8]</sup>

- Immunogenicity Studies: It serves as a model antigen to evaluate the potency of different vaccine adjuvants and delivery systems.
- T-cell Function Assays: It is used to stimulate and expand HCV-specific T-cells from patient samples to study their functional characteristics, such as cytotoxicity and cytokine production.
- Diagnostic Tools: It can be used in ELISpot and intracellular cytokine staining assays to quantify the frequency of HCV-specific T-cells as a measure of immune response.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the immunogenicity and efficacy of **HCV Peptide (131-140)**.

Table 1: In Vitro T-Cell Responses to **HCV Peptide (131-140)**

| Assay Type                                              | Cell Type               | Peptide Concentration | Readout                     | Result                                      | Reference |
|---------------------------------------------------------|-------------------------|-----------------------|-----------------------------|---------------------------------------------|-----------|
| Cytotoxicity Assay (% Specific Lysis)                   | PBMC from HCV+ patients | 10 µg/ml              | 51Cr Release                | 20-60% lysis of peptide-pulsed target cells | [2]       |
| T-Cell Proliferation (Stimulation Index)                | PBMC from HCV+ patients | 10 µg/ml              | [3H]Thymidine incorporation | Stimulation Index: 5-25                     | [3]       |
| IFN-γ ELISpot (Spot Forming Cells/10 <sup>6</sup> PBMC) | PBMC from HCV+ patients | 10 µg/ml              | IFN-γ secretion             | 50-300 SFCs/10 <sup>6</sup> PBMCs           | [6]       |

Table 2: In Vivo Immunogenicity of **HCV Peptide (131-140)** in Animal Models

| Animal Model           | Vaccination Strategy              | Adjuvant                           | Readout               | Result                                   | Reference |
|------------------------|-----------------------------------|------------------------------------|-----------------------|------------------------------------------|-----------|
| HLA-A2 Transgenic Mice | Peptide immunization              | Incomplete Freund's Adjuvant (IFA) | In vivo cytotoxicity  | 40-70% specific lysis of target cells    | [5]       |
| HLA-A2 Transgenic Mice | DNA vaccine encoding core protein | None                               | IFN- $\gamma$ ELISpot | 100-400 SFCs/10 <sup>6</sup> splenocytes | [7]       |

## Experimental Protocols

### In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with **HCV Peptide (131-140)** to expand peptide-specific T-cells for downstream functional assays.

#### Materials:

- Ficoll-Paque PLUS
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin (Complete RPMI)
- **HCV Peptide (131-140)** (lyophilized)
- Recombinant human Interleukin-2 (rhIL-2)
- 96-well round-bottom plates

#### Procedure:

- Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

- Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI at a concentration of  $2 \times 10^6$  cells/mL.
- Reconstitute the lyophilized **HCV Peptide (131-140)** in sterile DMSO to a stock concentration of 1 mg/mL and then dilute in Complete RPMI to a working concentration of 10  $\mu$ g/mL.
- In a 96-well round-bottom plate, add 100  $\mu$ L of the PBMC suspension to each well.
- Add 100  $\mu$ L of the 10  $\mu$ g/mL **HCV Peptide (131-140)** solution to the wells for stimulation. For a negative control, add 100  $\mu$ L of Complete RPMI without the peptide.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator.
- After 3 days, add rhIL-2 to a final concentration of 20 U/mL to each well.
- Continue the incubation for a total of 7-10 days, adding fresh Complete RPMI with rhIL-2 every 2-3 days.
- After the incubation period, the stimulated T-cells are ready for use in functional assays.

## Chromium (51Cr) Release Cytotoxicity Assay

This assay measures the ability of **HCV Peptide (131-140)**-specific CTLs to lyse target cells presenting the peptide.

### Materials:

- Stimulated effector T-cells (from Protocol 1)
- HLA-A2 positive target cells (e.g., T2 cells or autologous B-LCLs)
- **HCV Peptide (131-140)**
- Sodium Chromate (51Cr)
- Complete RPMI
- 96-well V-bottom plates

- Gamma counter

Procedure:

- Target Cell Labeling:

1. Resuspend  $1 \times 10^6$  target cells in 100  $\mu\text{L}$  of FBS.
2. Add 100  $\mu\text{Ci}$  of  $^{51}\text{Cr}$  and incubate for 1 hour at 37°C, mixing gently every 15 minutes.
3. Wash the labeled target cells three times with 10 mL of Complete RPMI to remove excess  $^{51}\text{Cr}$ .
4. Resuspend the cells in Complete RPMI at a concentration of  $1 \times 10^5$  cells/mL.

- Peptide Pulsing:

1. Incubate the labeled target cells with 10  $\mu\text{g/mL}$  of **HCV Peptide (131-140)** for 1 hour at 37°C.

- Assay Setup:

1. Plate the stimulated effector T-cells in a 96-well V-bottom plate at different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
2. Add  $1 \times 10^4$  peptide-pulsed,  $^{51}\text{Cr}$ -labeled target cells to each well.
3. Spontaneous Release Control: Add only target cells to wells with Complete RPMI.
4. Maximum Release Control: Add target cells to wells with 1% Triton X-100 to lyse all cells.

- Incubation and Measurement:

1. Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator.
2. After incubation, centrifuge the plate at 500 x g for 5 minutes.

3. Carefully collect 100  $\mu$ L of the supernatant from each well and transfer to tubes for gamma counting.

- Calculation:

- Percent specific lysis =  $[(\text{Experimental release} - \text{Spontaneous release}) / (\text{Maximum release} - \text{Spontaneous release})] \times 100$

## T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells in response to stimulation with **HCV Peptide (131-140)** using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

### Materials:

- PBMCs
- **HCV Peptide (131-140)**
- CFSE dye
- Complete RPMI
- 96-well round-bottom plates
- Flow cytometer

### Procedure:

- Cell Labeling:

1. Resuspend  $1 \times 10^7$  PBMCs in 1 mL of pre-warmed PBS.
2. Add CFSE to a final concentration of 1-5  $\mu$ M and incubate for 10 minutes at 37°C, protected from light.
3. Quench the staining by adding 5 volumes of ice-cold Complete RPMI.
4. Wash the cells three times with Complete RPMI.

5. Resuspend the labeled cells in Complete RPMI at  $2 \times 10^6$  cells/mL.

- Assay Setup:

1. Plate 100  $\mu$ L of the CFSE-labeled PBMCs in a 96-well round-bottom plate.

2. Add 100  $\mu$ L of 20  $\mu$ g/mL **HCV Peptide (131-140)** for a final concentration of 10  $\mu$ g/mL.

3. For a negative control, add 100  $\mu$ L of Complete RPMI. For a positive control, use a mitogen like Phytohemagglutinin (PHA).

- Incubation and Analysis:

1. Incubate the plate for 5-7 days at 37°C in a 5% CO<sub>2</sub> incubator.

2. After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).

3. Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

## Visualizations



[Click to download full resolution via product page](#)

Caption: HCV Core Protein signaling pathway leading to pro-inflammatory responses and altered cell fate.



[Click to download full resolution via product page](#)

Caption: Workflow of CTL activation by **HCV Peptide (131-140)** and subsequent killing of target cells.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow of a Chromium-51 release cytotoxicity assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. stemcell.com [stemcell.com]
- 2. Quantitative analysis of hepatitis C virus-specific CD8+ T cells in peripheral blood and liver using peptide-MHC tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Cellular immune responses against hepatitis C virus: the evidence base 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Immunization with hepatitis C virus-like particles protects mice from recombinant hepatitis C virus-vaccinia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edocs.tib.eu [edocs.tib.eu]
- To cite this document: BenchChem. [Application of HCV Peptide (131-140) in Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139664#application-of-hcv-peptide-131-140-in-immunotherapy-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)